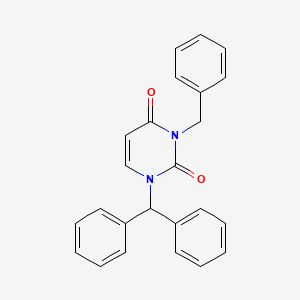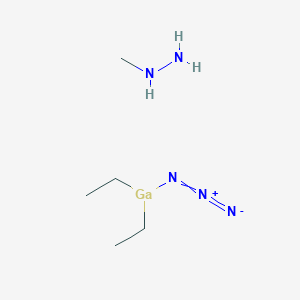![molecular formula C5H6F6OS2 B14222863 2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol CAS No. 825628-55-5](/img/structure/B14222863.png)
2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol is a chemical compound characterized by the presence of two trifluoromethylsulfanyl groups attached to a propanol backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol typically involves the introduction of trifluoromethylsulfanyl groups to a propanol derivative. One common method includes the reaction of a suitable propanol precursor with trifluoromethylsulfanyl reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl groups to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted propanol derivatives .
Applications De Recherche Scientifique
2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol involves its interaction with molecular targets through its trifluoromethylsulfanyl groups. These groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis(trifluoromethyl)diphenylamine: Known for its use in the synthesis of polyimides.
Bis(trifluoromethylsulfonyl)methane: Utilized in various industrial applications due to its unique chemical properties.
Uniqueness
2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol is unique due to the presence of two trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications compared to similar compounds .
Propriétés
Numéro CAS |
825628-55-5 |
|---|---|
Formule moléculaire |
C5H6F6OS2 |
Poids moléculaire |
260.2 g/mol |
Nom IUPAC |
2,3-bis(trifluoromethylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C5H6F6OS2/c6-4(7,8)13-2-3(1-12)14-5(9,10)11/h3,12H,1-2H2 |
Clé InChI |
LPZVFPMSHCPSLI-UHFFFAOYSA-N |
SMILES canonique |
C(C(CSC(F)(F)F)SC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


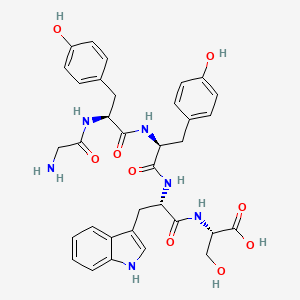
![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)

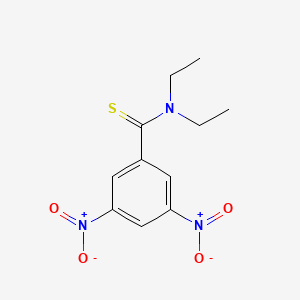
![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)

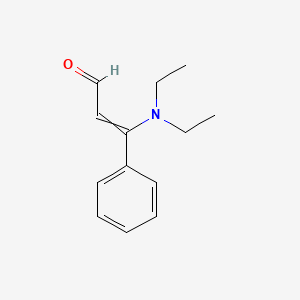
![Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B14222841.png)
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane](/img/structure/B14222848.png)

